N-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride
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Overview
Description
“N-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride” is a chemical compound with the formula C12H16ClFN2・2HCl . It has a molecular weight of 315.64 . This compound is used for research and development .
Molecular Structure Analysis
The molecular structure of “N-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride” consists of 12 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 nitrogen atoms .Scientific Research Applications
- Building Block for Fluorinated Compounds : Chemists use it as a precursor to synthesize other fluorinated molecules. For instance, it can be converted to 4-chloro-2-fluorobenzenesulfonyl chloride, which is valuable in organic synthesis .
- NLO Single Crystals : Researchers study compounds with delocalized π electron systems for their nonlinear optical (NLO) properties. The piperidine core and fluorine substitution may contribute to macroscopic NLO response and high molecular hyperpolarizability .
Organic Synthesis
Materials Science and Nonlinear Optics (NLO)
Coordination Chemistry
Safety and Hazards
“N-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride” should be handled with care. If inhaled, move the person to fresh air and seek medical attention if they feel unwell. If it comes into contact with skin or eyes, rinse with water and seek medical advice if irritation persists. If swallowed, rinse mouth and seek medical attention .
properties
IUPAC Name |
N-[(4-chloro-2-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2.2ClH/c13-10-2-1-9(12(14)7-10)8-16-11-3-5-15-6-4-11;;/h1-2,7,11,15-16H,3-6,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDWOTYEADQXML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=C(C=C(C=C2)Cl)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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